1A-116

Descripción general

Descripción

1A-116 es un novedoso inhibidor de molécula pequeña que se dirige a la GTPasa RAC1 (sustrato 1 de la toxina botulínica relacionada con Ras C3). RAC1 es un miembro de la familia Rho GTPasa, que desempeña un papel crucial en varios procesos celulares como la reorganización del citoesqueleto de actina, la migración celular y la proliferación. La sobreactivación de RAC1 se ha visto implicada en varios tipos de cáncer, convirtiéndola en un objetivo significativo para la terapia contra el cáncer .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: 1A-116 se desarrolló utilizando un enfoque de descubrimiento de fármacos basado en la estructura. Este método implica el cribado de bibliotecas virtuales y estudios de acoplamiento dirigidos al residuo de triptófano 56 de RAC1 . La síntesis de this compound implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores en condiciones controladas. Los detalles específicos de la ruta de síntesis son propietarios y no se divulgan públicamente.

Métodos de producción industrial: La producción industrial de this compound probablemente involucraría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Este proceso incluiría rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de reacciones: 1A-116 principalmente experimenta interacciones con proteínas en lugar de reacciones químicas tradicionales como la oxidación o la reducción. Inhibe específicamente la interacción entre RAC1 y sus factores de intercambio de guanina (GEF), como la invasión y metástasis de linfoma de células T 1 (TIAM1) .

Reactivos y condiciones comunes: La inhibición de RAC1 por this compound se logra en condiciones fisiológicas, típicamente en cultivo celular o en modelos in vivo. El compuesto es efectivo a concentraciones micromolares, con actividad específica observada a concentraciones tan bajas como 4 micromolares .

Principales productos formados: El resultado principal de la interacción de this compound con RAC1 es la inhibición de los procesos celulares mediados por RAC1, como la migración celular, la proliferación y la supervivencia. Esto conduce a una reducción del crecimiento tumoral y la metástasis en modelos de cáncer .

Aplicaciones Científicas De Investigación

Antitumor Activity

Numerous preclinical studies have demonstrated the antitumor efficacy of 1A-116 across different cancer types:

- Glioblastoma : In vitro studies showed that this compound significantly reduced cell proliferation and invasion in glioblastoma cell lines. Furthermore, in vivo models indicated that it could effectively inhibit tumor growth in intracranial glioma models with a favorable safety profile .

- Breast Cancer : Research highlighted that this compound inhibited migration and invasion of breast cancer cells, showcasing its potential as a therapeutic agent against this prevalent cancer type .

- Acute Myeloid Leukemia : The compound has also been studied for its effects on acute myeloid leukemia cells, where it demonstrated significant antitumor activity by inducing apoptosis and cell cycle arrest .

Case Study 1: Glioblastoma Treatment

In a study focusing on glioblastoma, researchers treated various glioma cell lines with this compound. The results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers. Additionally, animal models confirmed these findings, showing reduced tumor size and improved survival rates when treated with this compound compared to control groups .

Case Study 2: Breast Cancer Metastasis

Another study investigated the effects of this compound on breast cancer metastasis. The compound was shown to inhibit key processes such as membrane ruffling and lamellipodia formation necessary for cell migration. This study provided insights into how targeting Rac1 could effectively limit metastatic spread in breast cancer patients .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been evaluated using in silico tools, predicting favorable absorption and distribution characteristics. Toxicology studies further support its safety for potential clinical use, indicating that it does not exhibit significant adverse effects at therapeutic doses .

Mecanismo De Acción

1A-116 ejerce sus efectos uniéndose al residuo de triptófano 56 de RAC1, bloqueando así la interacción entre RAC1 y sus GEF . Esta inhibición interrumpe las vías de señalización mediadas por RAC1, lo que lleva a una reducción de la motilidad celular, la proliferación y la supervivencia. La capacidad del compuesto para inhibir la proteína mutante oncogénica RAC1 P29S destaca aún más su potencial como terapia contra el cáncer dirigida .

Comparación Con Compuestos Similares

1A-116 es único en su especificidad por el residuo de triptófano 56 de RAC1, lo que lo distingue de otros inhibidores de RAC1. Compuestos similares incluyen ZINC69391, que también se dirige a RAC1 pero con diferentes características de unión . La especificidad y potencia de this compound lo convierten en un candidato prometedor para su desarrollo y aplicación clínica adicionales.

Compuestos Similares:

- ZINC69391

- NSC23766

- EHT 1864

Estos compuestos comparten el objetivo común de inhibir RAC1 pero difieren en sus sitios de unión y mecanismos de acción .

Actividad Biológica

1A-116 is a small molecule inhibitor specifically targeting the Rac1 protein, which plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in aggressive tumors such as melanoma and glioma.

This compound exerts its biological effects primarily through the inhibition of Rac1 activity. Rac1 is a member of the Rho family of GTPases and is involved in signaling pathways that regulate cytoskeletal dynamics and cell motility. The compound reduces intracellular Rac1-GTP levels and blocks the interaction between Rac1 and its guanine nucleotide exchange factor (GEF), P-Rex1, thereby impairing downstream signaling pathways associated with cancer progression .

Inhibition of Oncogenic Mutants

This compound has been shown to inhibit the oncogenic Rac1P29S mutant protein, which is implicated in the pathogenesis of sun-exposed melanoma. This inhibition contributes to the compound's anticancer properties by disrupting the signaling pathways that promote tumor growth and metastasis .

Anti-Proliferative and Anti-Invasive Effects

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative and anti-invasive activities against glioma cells. These effects are attributed to the compound's ability to induce apoptosis (programmed cell death) and inhibit cell migration, which are critical for preventing tumor spread .

Data Table: Biological Activities of this compound

| Biological Activity | Description | Effect |

|---|---|---|

| Rac1 Inhibition | Reduces Rac1-GTP levels | Blocks cell migration |

| Apoptosis Induction | Triggers programmed cell death | Decreases tumor viability |

| Anti-Invasive Activity | Inhibits glioma cell invasion | Prevents metastasis |

| Inhibition of Oncogenic Mutants | Targets Rac1P29S in melanoma | Disrupts oncogenic signaling |

Case Study 1: Melanoma Treatment

In a preclinical study focusing on melanoma, the application of this compound resulted in a marked reduction in tumor size when administered to mice bearing xenografts of melanoma cells. The study highlighted that treatment with this compound led to decreased Rac1 activity, which correlated with reduced cell proliferation and increased apoptosis within the tumor microenvironment .

Case Study 2: Glioma Cell Lines

Another investigation assessed the effects of this compound on various glioma cell lines. The results indicated that this compound significantly inhibited cell growth and migration compared to control groups. The mechanism was linked to its ability to modulate key signaling pathways involved in glioma progression, demonstrating its potential as a targeted therapy for this aggressive cancer type .

Propiedades

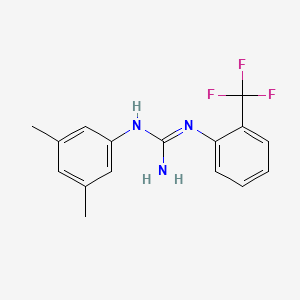

IUPAC Name |

1-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)phenyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3/c1-10-7-11(2)9-12(8-10)21-15(20)22-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H3,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIJFJSZZNOTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=NC2=CC=CC=C2C(F)(F)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430208-73-3 | |

| Record name | 1-(3,5-dimetilfenil)3-(2-(trifluorometil)phenil)guanidina | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.